molecular formula C11H13NO4 B14875417 N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No.: B14875417
M. Wt: 223.22 g/mol
InChI Key: CPNSGQVOCFXAEY-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is known for its unique structure, which includes a dioxine ring fused with a benzene ring, and is used primarily in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with appropriate reagents to introduce the methoxy and methyl groups at the nitrogen atom. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process .

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

N-methoxy-N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

InChI

InChI=1S/C11H13NO4/c1-12(14-2)11(13)8-4-3-5-9-10(8)16-7-6-15-9/h3-5H,6-7H2,1-2H3

InChI Key

CPNSGQVOCFXAEY-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C2C(=CC=C1)OCCO2)OC

Origin of Product

United States

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